molecular formula C10H17FN2O5 B6148060 (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid CAS No. 2165457-33-8

(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid

Cat. No. B6148060
CAS RN: 2165457-33-8
M. Wt: 264.3
InChI Key:
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Description

(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid, or (2S,4S)-2-{[(t-BuCO)NH2]COCH2CF3}, is an important organic acid compound that has multiple applications in the field of scientific research. It is an important intermediate in the synthesis of various peptides and amides, and has been widely used in the synthesis of drugs and other organic compounds. It has been widely studied for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Mechanism of Action

The mechanism of action of ((2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid)-2-{[(t-BuCO)NH2]COCH2CF3} is not fully understood. However, it is believed to act as an intermediate in the synthesis of peptides and amides by forming a covalent bond between the amine and the carboxylic acid group. This bond is then broken by hydrolysis, resulting in the formation of the desired peptide or amide.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid)-2-{[(t-BuCO)NH2]COCH2CF3} have not been extensively studied. However, it is believed to be non-toxic and non-irritant, and has been shown to have no adverse effects in laboratory animals. Additionally, it has been shown to be stable in aqueous solution, and has been shown to be rapidly metabolized in the body.

Advantages and Limitations for Lab Experiments

The main advantage of ((2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid)-2-{[(t-BuCO)NH2]COCH2CF3} for use in laboratory experiments is its stability in aqueous solution. Additionally, it is non-toxic and non-irritant, and has been shown to have no adverse effects in laboratory animals. The main limitation of this compound is that it is not water-soluble, and must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) for use in laboratory experiments.

Future Directions

The future of ((2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid)-2-{[(t-BuCO)NH2]COCH2CF3} is promising, as it is an important intermediate in the synthesis of various peptides and amides. Additionally, it has potential applications in the synthesis of drugs and other organic compounds, and may be used in the development of new peptide hormones and other therapeutic agents. Additionally, further research is needed to determine the biochemical and physiological effects of this compound, and to develop methods to improve its solubility in water. Finally, further research is needed to explore its potential applications in the synthesis of polymers, dyes, and surfactants.

Synthesis Methods

The synthesis of ((2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid)-2-{[(t-BuCO)NH2]COCH2CF3} can be achieved through a two-step process. The first step involves the reaction of tert-butyl chloroformate with an amine to form an amide. This is followed by the reaction of the amide with 4-fluorobutyric acid to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C, followed by neutralization with a base such as sodium hydroxide to produce the desired product.

Scientific Research Applications

((2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid)-2-{[(t-BuCO)NH2]COCH2CF3} is widely used in scientific research for the synthesis of peptides and amides. It is also used in the synthesis of drugs and other organic compounds. It has been used in the synthesis of various peptide hormones, and has been used as a building block for the synthesis of drugs such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. Additionally, it has been used in the synthesis of various other organic compounds, such as polymers, dyes, and surfactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the carbamoyl and fluoro substituents. The final step involves deprotection of the amine and carboxylic acid groups to yield the target compound.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "fluorobenzene", "sodium hydride", "diethyl ether", "N,N-dimethylformamide", "ammonium bicarbonate", "acetic acid", "water" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl chloroformate in the presence of sodium hydride and diethyl ether", "Protection of the carboxylic acid group of the resulting tert-butyl alanine with N,N-dimethylformamide and ammonium bicarbonate", "Introduction of the carbamoyl group by reaction with phosgene and ammonia in the presence of N,N-dimethylformamide", "Introduction of the fluoro substituent by reaction with fluorobenzene and sodium hydride in the presence of N,N-dimethylformamide", "Deprotection of the amine and carboxylic acid groups with acetic acid and water to yield (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid" ] }

CAS RN

2165457-33-8

Product Name

(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid

Molecular Formula

C10H17FN2O5

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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